molecular formula C17H13Cl3O3 B2405059 Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate CAS No. 344280-62-2

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate

Cat. No. B2405059
CAS RN: 344280-62-2
M. Wt: 371.64
InChI Key: ZGKGKPUZGNXAHB-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate, commonly known as MCPD, is a synthetic organic compound used in various industrial applications. It is a chlorinated ester of butyric acid and is a white, crystalline solid with a melting point of about 73°C. MCPD is a common industrial chemical used in the production of polymers, rubber, and plasticizers. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and polyethylene (PE). In addition, MCPD is used in the production of solvents, lubricants, and surfactants.

Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate and its derivatives have been studied extensively for their molecular structures using both experimental and theoretical approaches. The studies include vibrational analysis through FT-IR and FT-Raman spectroscopy and molecular docking studies, revealing significant insights into their structural stability, reactivity, and potential applications. These compounds show promise in nonlinear optical materials due to their dipole moment and hyperpolarizability characteristics. Auto-dock studies indicate potential biological activities and the capacity to inhibit Placenta growth factor (PIGF-1), hinting at their pharmaceutical importance (Vanasundari, Balachandran, Kavimani & Narayana, 2018). Similarly, the study of other derivatives like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has contributed to understanding the structural and electronic properties, providing insights into the molecular stability and charge transfer mechanisms (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy & Al‐Saadi, 2015).

Chemical Synthesis and Structural Analysis

Synthesis and Structural Elucidation

The synthesis routes of compounds related to Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate have been documented, focusing on the formation of derivatives like diaminomethylidene derivatives of tetronic acid and ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These studies detail the reactants, conditions, and mechanisms leading to these derivatives, followed by their structural confirmation using techniques like NMR, mass spectral analysis, and single crystal X-ray diffraction studies. These studies not only confirm the structures of the synthesized compounds but also provide insight into their stability and potential molecular interactions, such as hydrogen bonds and π⋯π interactions (Prezent & Dorokhov, 2012); (Achutha, Kumara, Shivalingegowda, Krishnappagowda & Kariyappa, 2017).

Nonlinear Optical Properties and Reactivity

Nonlinear Optical Properties and Frontier Molecular Orbitals

The compounds and their derivatives are noted for their nonlinear optical properties, a characteristic important for various applications in photonics and optoelectronics. The dipole moment, hyperpolarizability, and first-order hyperpolarizability of these compounds make them suitable candidates for nonlinear optical materials. The stability arising from hyper-conjugative interactions and charge delocalization has been analyzed, providing valuable data on their reactivity. HOMO and LUMO analysis, along with molecular electrostatic potential maps, have been utilized to understand the charge transfer within these molecules and to predict their reactivity towards different chemical phenomena (Raju et al., 2015).

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3O3/c1-23-17(22)14(13-7-6-12(19)8-15(13)20)9-16(21)10-2-4-11(18)5-3-10/h2-8,14H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKGKPUZGNXAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate

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